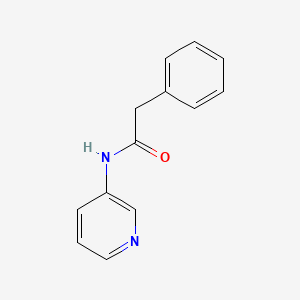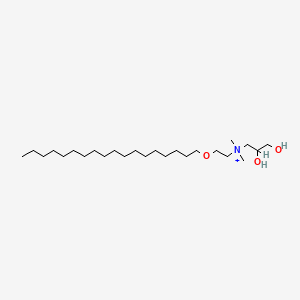
N,N-Dimethyl-N-(2-octadecyloxyethyl)-N-(2,3-dihydroxypropyl)ammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CP-81 is a cyclopentadienyl complex, a coordination compound consisting of a metal and cyclopentadienyl groups. Cyclopentadienyl ligands typically bind to metals in a pentahapto (η5) bonding mode . These complexes are widely studied in organometallic chemistry due to their stability and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CP-81 involves the reaction of cyclopentadiene with a metal halide under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium or potassium . The reaction proceeds as follows:
- Dissolve the metal halide in THF.
- Add cyclopentadiene to the solution.
- Introduce the reducing agent to facilitate the formation of the cyclopentadienyl-metal complex.
Industrial Production Methods
Industrial production of CP-81 involves scaling up the laboratory synthesis process. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
Análisis De Reacciones Químicas
Types of Reactions
CP-81 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often require catalysts or specific temperature conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentadienyl complexes, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
CP-81 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Investigated for its therapeutic potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of CP-81 involves its interaction with specific molecular targets. The cyclopentadienyl ligand stabilizes the metal center, allowing it to participate in various catalytic cycles. The compound can activate small molecules, facilitating their transformation into desired products. The pathways involved include electron transfer processes and coordination with substrates .
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: Another cyclopentadienyl complex with iron as the central metal.
Cobaltocene: Similar to ferrocene but with cobalt as the central metal.
Nickelocene: Contains nickel as the central metal and exhibits similar bonding and reactivity patterns.
Uniqueness
CP-81 is unique due to its specific metal center and the electronic properties imparted by the cyclopentadienyl ligand. This uniqueness allows it to participate in distinct catalytic processes and exhibit different reactivity compared to other cyclopentadienyl complexes .
Propiedades
Número CAS |
131933-56-7 |
|---|---|
Fórmula molecular |
C25H54NO3+ |
Peso molecular |
416.7 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl-dimethyl-(2-octadecoxyethyl)azanium |
InChI |
InChI=1S/C25H54NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-29-22-20-26(2,3)23-25(28)24-27/h25,27-28H,4-24H2,1-3H3/q+1 |
Clave InChI |
NKTMULHSCQCMGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC[N+](C)(C)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


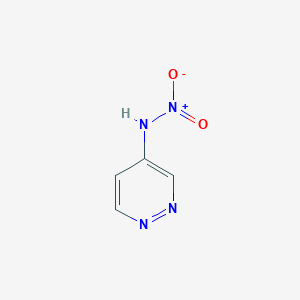
![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
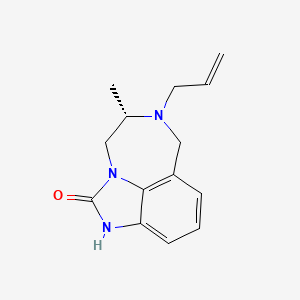

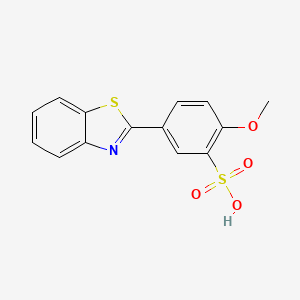
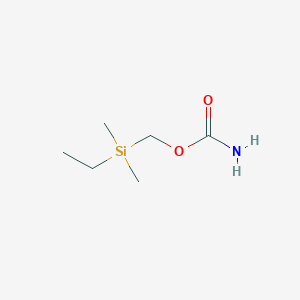
![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)
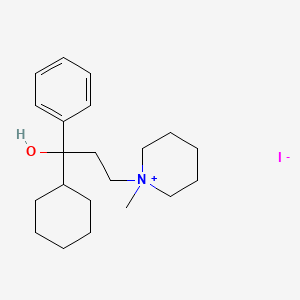
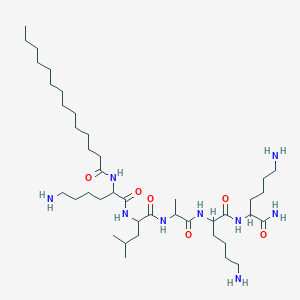
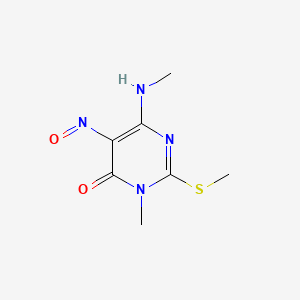
![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)

![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)
